1,3-Dioxolane-4-methanol, 2-ethyl-
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Overview
Description
1,3-Dioxolane-4-methanol, 2-ethyl-: is an organic compound with the molecular formula C6H12O3. It is a member of the dioxolane family, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-4-methanol, 2-ethyl- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids like zirconium tetrachloride. The reaction typically involves refluxing the reactants in toluene, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxolane-4-methanol, 2-ethyl- often involves the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane-4-methanol, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane-4-methanol, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of mixed acetals and orthoesters.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which 1,3-dioxolane-4-methanol, 2-ethyl- exerts its effects involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The compound can be deprotected under acidic conditions, releasing the original carbonyl compound .
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity due to its six-membered ring structure.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, making it a peroxide and giving it different chemical properties.
2-Ethyl-4-methyl-1,3-dioxolane: A structurally similar compound with a methyl group, affecting its physical and chemical properties.
Uniqueness: 1,3-Dioxolane-4-methanol, 2-ethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dioxolanes and dioxanes. Its ability to form stable cyclic structures while being easily deprotected makes it particularly valuable in synthetic chemistry.
Properties
IUPAC Name |
(2-ethyl-1,3-dioxolan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-6-8-4-5(3-7)9-6/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZODGPRCEZYZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338082 |
Source
|
Record name | 1,3-Dioxolane-4-methanol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53951-44-3 |
Source
|
Record name | 1,3-Dioxolane-4-methanol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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